N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Compounds with structures similar to the one mentioned have been synthesized for their potential anti-inflammatory activities. For example, heterocyclic systems using abietic acid as starting material have been developed to explore new anti-inflammatory agents, showing that many synthesized compounds exhibit activity comparable to known drugs like Prednisolone® (Abdulla, 2008).
Antimicrobial and Anticancer Activities
The synthesis of pyrimidinone and oxazinone derivatives, often fused with other heterocyclic moieties, has been reported for their antimicrobial properties. A study utilizing citrazinic acid as a starting material resulted in compounds with notable antibacterial and antifungal activities (Hossan et al., 2012). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities, with several compounds displaying potent anticancer activity comparable to established chemotherapy agents (Hafez & El-Gazzar, 2017).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules from simpler heterocyclic systems. For instance, the synthesis of oxazolo[5,4-b]pyridines has been achieved by reacting iminophosphoranes with alkylideneoxazol-5(4H)-ones, demonstrating a method for constructing more complex heterocyclic structures (Gelmi et al., 1992).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-28-15-5-3-14(4-6-15)23-16(26)11-25-12-22-18-17(13-7-9-21-10-8-13)24-29-19(18)20(25)27/h3-10,12H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVGZRYIFGZUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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